molecular formula C6H5BrN2O2 B13333256 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one

Katalognummer: B13333256
Molekulargewicht: 217.02 g/mol
InChI-Schlüssel: WGQXRBAURAMMBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one: is a heterocyclic compound that features a unique structure combining a pyrazole ring with an oxazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1H-pyrazole with ethylene oxide under controlled conditions to form the desired oxazine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[5,1-c][1,4]oxazines, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology and Medicine: The compound has shown potential in biological assays for its activity against various enzymes and receptors. It is being investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Wirkmechanismus

The mechanism of action of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: Compared to these similar compounds, 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .

Eigenschaften

Molekularformel

C6H5BrN2O2

Molekulargewicht

217.02 g/mol

IUPAC-Name

3-bromo-6,7-dihydropyrazolo[5,1-c][1,4]oxazin-4-one

InChI

InChI=1S/C6H5BrN2O2/c7-4-3-8-9-1-2-11-6(10)5(4)9/h3H,1-2H2

InChI-Schlüssel

WGQXRBAURAMMBR-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C2=C(C=NN21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.